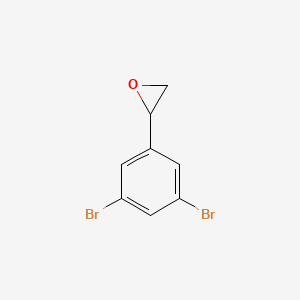
2-(3,5-Dibromophenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dibromophenyl)oxirane: is an organic compound that belongs to the class of epoxides, also known as oxiranes. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. The presence of bromine atoms on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dibromophenyl)oxirane typically involves the epoxidation of an alkene precursor. One common method is the reaction of 3,5-dibromostyrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. This reaction results in the formation of the oxirane ring.
Industrial Production Methods: On an industrial scale, the production of epoxides like this compound can be achieved through the catalytic oxidation of alkenes using oxygen or air in the presence of a silver catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3,5-Dibromophenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Oxidation: The compound can be further oxidized to form diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. These reactions typically occur under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Oxidation: Diols or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: 2-(3,5-Dibromophenyl)oxirane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it valuable for constructing various chemical structures.
Biology and Medicine: In biological research, epoxides like this compound are studied for their potential biological activities. They can act as inhibitors of certain enzymes or as building blocks for bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity with nucleophiles makes it useful in the modification of surfaces and materials .
Mécanisme D'action
The mechanism of action of 2-(3,5-Dibromophenyl)oxirane involves the opening of the oxirane ring by nucleophiles. This ring-opening reaction can proceed via either an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile . The presence of bromine atoms on the phenyl ring can influence the reactivity and selectivity of these reactions.
Comparaison Avec Des Composés Similaires
2-(3,5-Dichlorophenyl)oxirane: Similar structure but with chlorine atoms instead of bromine.
2-(3,5-Difluorophenyl)oxirane: Fluorine atoms replace the bromine atoms.
2-(3,5-Diiodophenyl)oxirane: Iodine atoms replace the bromine atoms.
Uniqueness: The presence of bromine atoms in 2-(3,5-Dibromophenyl)oxirane imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s reactivity and the types of reactions it undergoes .
Propriétés
Numéro CAS |
88697-15-8 |
|---|---|
Formule moléculaire |
C8H6Br2O |
Poids moléculaire |
277.94 g/mol |
Nom IUPAC |
2-(3,5-dibromophenyl)oxirane |
InChI |
InChI=1S/C8H6Br2O/c9-6-1-5(8-4-11-8)2-7(10)3-6/h1-3,8H,4H2 |
Clé InChI |
ZSQPYJKTOVWNPG-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)C2=CC(=CC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


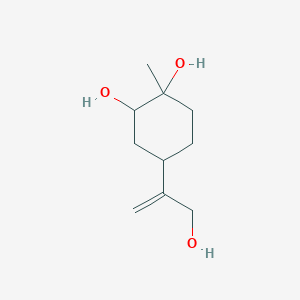
![2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide](/img/structure/B14395589.png)

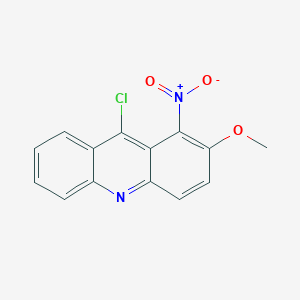

![Oxo[1-(oxo-lambda~4~-sulfanylidene)ethyl]diphenyl-lambda~5~-phosphane](/img/structure/B14395609.png)

![2-[(3,4-Dimethylphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14395630.png)


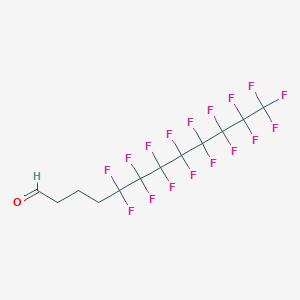
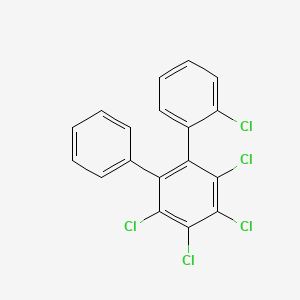
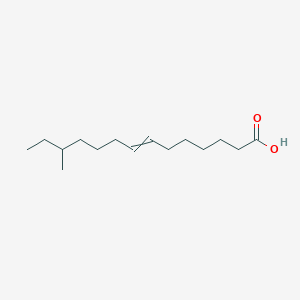
![(Dodecane-1,12-diyl)bis[bromo(diphenyl)stannane]](/img/structure/B14395660.png)
